![molecular formula C11H15NO5S B1334876 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid CAS No. 436811-06-2](/img/structure/B1334876.png)

2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid” is a chemical compound with the molecular formula C11H15NO5S . It has a molecular weight of 273.31 . This compound is used for proteomics research .

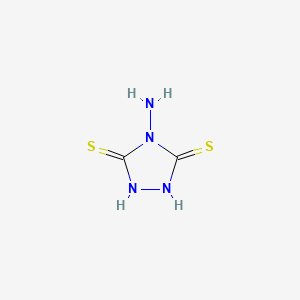

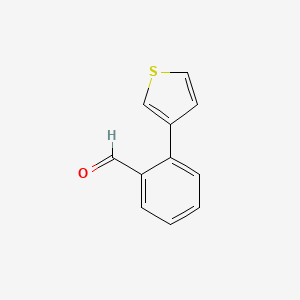

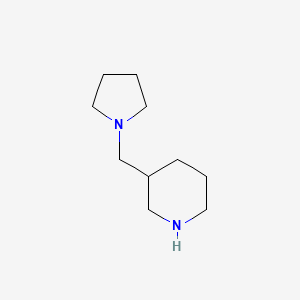

Molecular Structure Analysis

The molecular structure of “2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid” contains a total of 33 bonds; 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aromatic ether, and 1 sulfonamide .Applications De Recherche Scientifique

Selective Hydrolysis in Organic Synthesis

The compound is involved in selective hydrolysis processes, particularly in the context of organic synthesis. A study by Chan, Cox, and Sinclair (2008) demonstrated its utility in the selective removal of methanesulfonate esters, a critical step in the synthesis of complex molecules (Chan, Cox, & Sinclair, 2008).

Catalysis in Chemical Reactions

Methanesulfonic acid, a related compound, is a highly effective catalyst for the synthesis of benzoxazoles, as shown by Kumar, Rudrawar, and Chakraborti (2008). This catalytic role is relevant for the synthesis of various organic compounds, including those related to 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid (Kumar, Rudrawar, & Chakraborti, 2008).

Synthesis of Complex Organic Molecules

The compound is integral in the synthesis of complex organic molecules. For example, Bachmann et al. (2013) discussed its role in the asymmetric hydrogenation and scalable synthesis of a glucokinase activator, illustrating its versatility in medicinal chemistry applications (Bachmann, Fettes, Lautz, & Scalone, 2013).

Role in Biochemical Reactions

Methanesulfonyl-related compounds play significant roles in biochemical reactions. As an example, Kitz and Wilson (1963) explored how methanesulfonyl fluoride, a related compound, reacts with acetylcholinesterase, demonstrating the biochemical applications of these types of compounds (Kitz & Wilson, 1963).

Mécanisme D'action

Target of action

The compound “2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid” is a type of sulfonamide, which are often used as antibiotics. Sulfonamides typically act by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth .

Mode of action

Sulfonamides, such as “2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid”, are structural analogs of para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthetase, involved in the synthesis of folic acid in bacteria. By competing with PABA for binding to the enzyme, sulfonamides prevent the formation of folic acid, thus inhibiting bacterial growth .

Biochemical pathways

The inhibition of folic acid synthesis affects the biochemical pathway of nucleotide synthesis, as folic acid is a precursor for the synthesis of nucleotides. Thus, the compound “2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid” could potentially disrupt DNA replication in bacteria, leading to their death .

Result of action

The ultimate result of the action of “2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid” would be the inhibition of bacterial growth, assuming it acts similarly to other sulfonamides .

Propriétés

IUPAC Name |

2-(4-methoxy-N-methylsulfonylanilino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-8(11(13)14)12(18(3,15)16)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVIJJARWJWZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386835 |

Source

|

| Record name | 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid | |

CAS RN |

436811-06-2 |

Source

|

| Record name | 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)